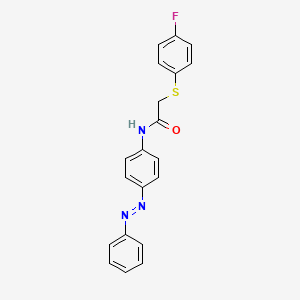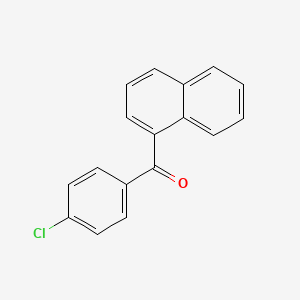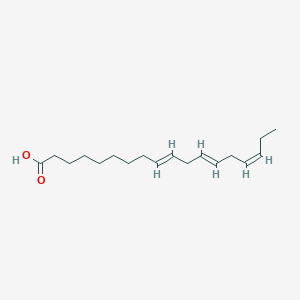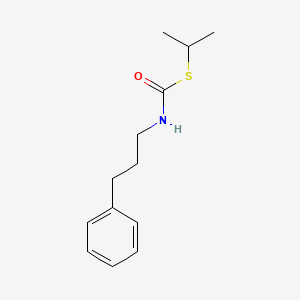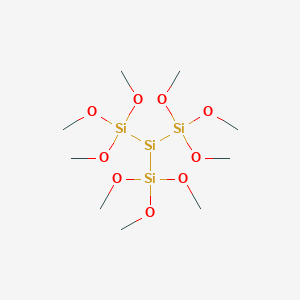
Tris(trimethoxysilyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(trimethoxysilyl)silane: is an organosilicon compound with the chemical formula C9H24O3Si4 . It is a colorless liquid that is widely used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(trimethoxysilyl)silane can be synthesized through several methods. One common method involves the reaction of trimethoxysilane with silicon tetrachloride in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants and the removal of by-products to maintain high efficiency and yield. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(trimethoxysilyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: this compound can participate in substitution reactions with other organosilicon compounds, leading to the formation of new silicon-containing products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as or are commonly used.
Substitution: Various organosilicon reagents under controlled temperature and pressure conditions.
Major Products:
Silanols: Formed during hydrolysis.
Polysiloxanes: Result from condensation reactions.
Organosilicon Compounds: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(trimethoxysilyl)silane is used as a precursor in the synthesis of advanced materials, including silica-based nanocomposites and functionalized surfaces . It is also employed in the development of silicon-based polymers and resins .
Biology: In biological research, this compound is utilized for the surface modification of biomaterials to enhance their biocompatibility and functionality. It is also used in the preparation of silica-based drug delivery systems .
Medicine: The compound is explored for its potential in medical applications, such as the development of antimicrobial coatings and biosensors . Its ability to form stable bonds with biological molecules makes it a valuable tool in medical diagnostics and therapeutics.
Industry: this compound is widely used in the production of adhesives , sealants , and coatings . It is also employed in the manufacturing of electronics and optical devices due to its excellent insulating properties.
Wirkmechanismus
The mechanism of action of tris(trimethoxysilyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that imparts enhanced mechanical and chemical properties to the material.
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)silane: Another organosilicon compound with similar applications but different reactivity due to the presence of trimethylsilyl groups.
Trimethoxysilane: A simpler compound with fewer silicon atoms, used in similar applications but with different properties.
Tetramethoxysilane: A related compound with four methoxy groups, used in the synthesis of silica-based materials.
Uniqueness: Tris(trimethoxysilyl)silane is unique due to its ability to form multiple siloxane bonds, leading to highly cross-linked and stable materials. Its versatility in various chemical reactions and compatibility with a wide range of substrates make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H27O9Si4 |
|---|---|
Molekulargewicht |
391.65 g/mol |
InChI |
InChI=1S/C9H27O9Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h1-9H3 |
InChI-Schlüssel |
OKGGKZIYPKYRAG-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](OC)(OC)[Si]([Si](OC)(OC)OC)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)


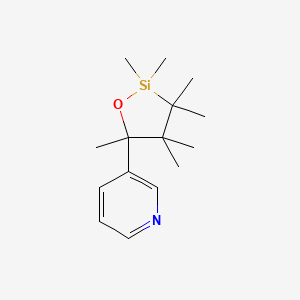

![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
